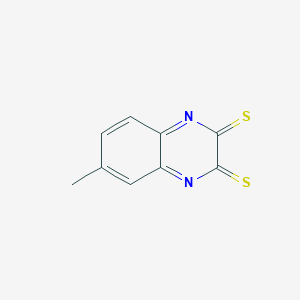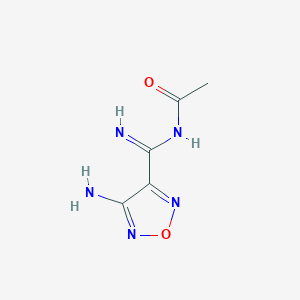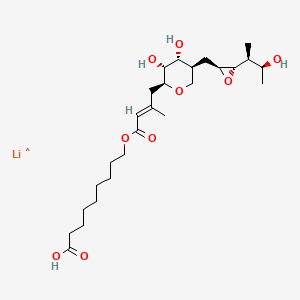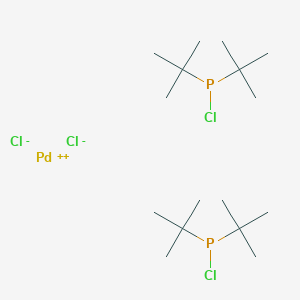
6-Methylquinoxaline-2,3-dithione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methylquinoxaline-2,3-dithione is a heterocyclic compound that belongs to the quinoxaline family. This compound is characterized by the presence of a quinoxaline ring substituted with a methyl group at the 6th position and two thiol groups at the 2nd and 3rd positions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methylquinoxaline-2,3-dithione typically involves the reaction of 2,3-dichloroquinoxaline with thiourea or sodium hydrogen sulfide in ethanol under reflux conditions. The reaction is followed by neutralization with an acid to yield the desired product . Another method involves the thionation of quinoxaline-2,3(1H,4H)-dione using a crystalline zwitterionic dipyridine-diphosphorus pentasulfide complex in refluxing pyridine .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 6-Methylquinoxaline-2,3-dithione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the dithione groups to dithiol groups.
Substitution: The thiol groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed:
Oxidation: Quinoxaline-2,3-dione derivatives.
Reduction: 6-Methylquinoxaline-2,3-dithiol.
Substitution: Various alkylated and acylated quinoxaline derivatives.
Scientific Research Applications
6-Methylquinoxaline-2,3-dithione has a wide range of applications in scientific research:
Mechanism of Action
6-Methylquinoxaline-2,3-dithione can be compared with other quinoxaline derivatives:
Quinoxaline-2,3-dione: Similar in structure but lacks the thiol groups, making it less reactive in certain chemical reactions.
6-Methylquinoxaline: Lacks the dithione groups, resulting in different chemical and biological properties.
Quinomethionate: A dithioloquinoxaline used as a fungicide and acaricide, similar in application but differs in its specific chemical structure and reactivity.
Comparison with Similar Compounds
- Quinoxaline-2,3-dione
- 6-Methylquinoxaline
- Quinomethionate
Properties
Molecular Formula |
C9H6N2S2 |
|---|---|
Molecular Weight |
206.3 g/mol |
IUPAC Name |
6-methylquinoxaline-2,3-dithione |
InChI |
InChI=1S/C9H6N2S2/c1-5-2-3-6-7(4-5)11-9(13)8(12)10-6/h2-4H,1H3 |
InChI Key |
YPNKTBNSAYTLJG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=NC(=S)C(=S)N=C2C=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(5E)-5-(1-acetyl-2-oxoindol-3-ylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B12347279.png)

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-(dimethylamino)propyl)-N-(6-ethoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B12347290.png)

![tert-butyl N-[(2E)-2-hydroxyimino-2-phenylethyl]carbamate](/img/structure/B12347301.png)





![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-bromo-2,4-dioxo-1,3-diazinan-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12347335.png)


